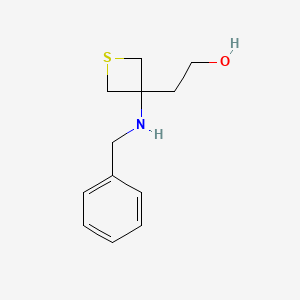

2-(3-(Benzylamino)thietan-3-yl)ethanol

Description

2-(3-(Benzylamino)thietan-3-yl)ethanol is a structurally unique compound featuring a thietane (a four-membered sulfur-containing heterocycle) substituted with a benzylamino group and an ethanol side chain. The thietane ring introduces significant ring strain, which may influence its reactivity and stability compared to larger sulfur-containing heterocycles like thiophene or thiolane.

Propriétés

IUPAC Name |

2-[3-(benzylamino)thietan-3-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NOS/c14-7-6-12(9-15-10-12)13-8-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGAQQXYKGQQOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1)(CCO)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 2-(3-(Benzylamino)thietan-3-yl)ethanol typically involves the reaction of a thietane derivative with a benzylamine . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .

Analyse Des Réactions Chimiques

2-(3-(Benzylamino)thietan-3-yl)ethanol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

Applications De Recherche Scientifique

2-(3-(Benzylamino)thietan-3-yl)ethanol has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its unique structure.

Mécanisme D'action

The mechanism of action of 2-(3-(Benzylamino)thietan-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The benzylamino group can form hydrogen bonds and other interactions with target molecules, while the thietane ring can provide structural stability and influence the compound’s reactivity. These interactions can modulate the activity of the target molecules and lead to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

2-[1-Benzothiophen-3-ylmethyl(2-hydroxyethyl)amino]ethanol hydrochloride (CAS: 17491-01-9)

Structural Similarities :

- Both compounds contain an ethanol side chain and an aromatic system (benzylamino vs. benzothiophene).

- The presence of sulfur in the heterocycle (thietane vs.

Key Differences :

- Ring System : The target compound’s thietane (4-membered ring) is more strained than the 5-membered benzothiophene, likely affecting stability and synthetic accessibility.

- Solubility : The hydrochloride salt of the benzothiophene analog () likely exhibits higher water solubility than the free-base form of the target compound.

- Biological Activity: Benzothiophene derivatives are common in pharmaceuticals (e.g., kinase inhibitors), whereas benzylamino-thietane systems may target different receptors due to altered steric and electronic profiles .

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS: 9036-19-5)

Structural Similarities :

- Both compounds have ethoxyethanol chains, which improve solubility in polar solvents.

Key Differences :

- Aromatic Substitution: The phenoxy group in the tetramethylbutyl derivative () is bulkier and more hydrophobic than the benzylamino group in the target compound.

- Applications: Phenoxyethoxyethanol derivatives are often used as surfactants or stabilizers, whereas the target compound’s amine functionality may lend itself to medicinal chemistry or catalysis .

Benzeneethanol Derivatives (e.g., Benzeneacetaldehyde, CAS: 122-78-1)

Structural Similarities :

- Shared aromatic and alcohol functional groups.

Key Differences :

- Reactivity: Benzeneacetaldehyde () contains an aldehyde group, making it more reactive toward nucleophiles compared to the stable ethanol and amine groups in the target compound.

- Toxicity : Aldehydes like benzeneacetaldehyde are often more toxic than alcohols or amines due to their electrophilic nature .

Comparative Data Table

Research Findings and Implications

- Synthesis Challenges : The thietane ring in the target compound likely requires specialized conditions (e.g., ring-closing reactions with sulfur precursors), akin to methods used for heterocycles in .

- Biological Relevance: The benzylamino group may mimic natural ligands in receptor binding, similar to how benzothiophene derivatives in interact with biological targets .

- Industrial Utility: The ethanol chain could enable use in polymer chemistry or drug delivery systems, contrasting with the surfactant role of phenoxyethoxyethanol derivatives in .

Activité Biologique

2-(3-(Benzylamino)thietan-3-yl)ethanol is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thietan ring, which is a sulfur-containing cyclic structure, and an ethanol moiety. Its chemical formula is C₁₁H₁₅NOS, with a molecular weight of approximately 215.31 g/mol.

Antimicrobial Activity

Research has indicated that compounds containing thietan rings often exhibit antimicrobial properties. The specific compound 2-(3-(Benzylamino)thietan-3-yl)ethanol has been studied for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Efficacy of 2-(3-(Benzylamino)thietan-3-yl)ethanol

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | |

| Escherichia coli | 1.0 mg/mL | |

| Pseudomonas aeruginosa | 0.8 mg/mL |

Antioxidant Activity

The antioxidant potential of 2-(3-(Benzylamino)thietan-3-yl)ethanol was evaluated using various assays, including DPPH and FRAP methods. The results suggest that this compound can scavenge free radicals effectively.

Table 2: Antioxidant Activity Assays

| Assay Type | EC50 Value (mg/mL) | Reference |

|---|---|---|

| DPPH Scavenging | 15.2 | |

| FRAP | 12.7 |

The biological activity of 2-(3-(Benzylamino)thietan-3-yl)ethanol may be attributed to its ability to interact with cellular targets, such as enzymes involved in metabolic pathways. Preliminary studies suggest that it may inhibit certain enzymes critical for bacterial growth and survival.

Study on Antimicrobial Properties

A study conducted by researchers aimed to evaluate the antimicrobial efficacy of various thietan derivatives, including 2-(3-(Benzylamino)thietan-3-yl)ethanol. The study utilized a broth microdilution method to determine MIC values against multiple pathogens, confirming its potential as an antimicrobial agent.

Study on Antioxidant Properties

In another investigation focusing on the antioxidant properties of sulfur-containing compounds, 2-(3-(Benzylamino)thietan-3-yl)ethanol demonstrated significant radical scavenging activity, indicating its potential use in preventing oxidative stress-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.